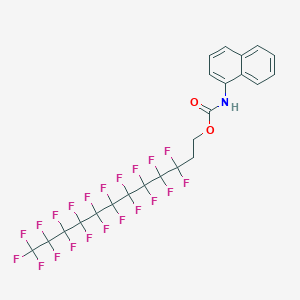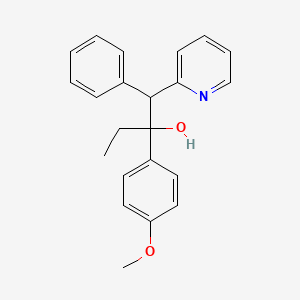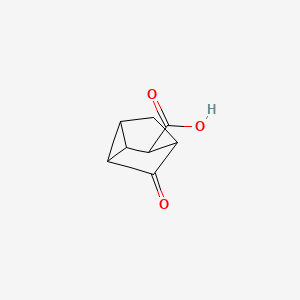
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate is a chemical compound known for its unique properties derived from the combination of perfluorinated and naphthalenylcarbamate moieties. This compound is part of a broader class of perfluoroalkyl substances, which are known for their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate typically involves the reaction of 2-(Perfluorodecyl)ethanol with N-1-naphthalenylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorodecyl ethyl ketone derivatives, while reduction may produce perfluorodecyl ethyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of specialized coatings and materials that require high resistance to chemical and thermal degradation.
Mecanismo De Acción
The mechanism of action of 2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate involves its interaction with specific molecular targets and pathways. The perfluorinated chain provides stability and resistance to degradation, while the naphthalenylcarbamate moiety interacts with biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Perfluorodecyl)ethyl acrylate
- 2-(Perfluorodecyl)ethanol
- Perfluorodecyl ethyl ketone
Uniqueness
2-(Perfluorodecyl)ethyl N-1-naphthalenylcarbamate is unique due to its combination of perfluorinated and naphthalenylcarbamate moieties, which provide a balance of stability and reactivity. This makes it particularly useful in applications where both properties are desired.
Propiedades
Número CAS |
305849-27-8 |
|---|---|
Fórmula molecular |
C23H12F21NO2 |
Peso molecular |
733.3 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C23H12F21NO2/c24-14(25,8-9-47-13(46)45-12-7-3-5-10-4-1-2-6-11(10)12)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)20(36,37)21(38,39)22(40,41)23(42,43)44/h1-7H,8-9H2,(H,45,46) |
Clave InChI |
LRTBLMPVLVRYHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)


![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11997681.png)
![9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997685.png)


![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)
![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
